molecular formula C20H30O6 B13885445 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid

5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid

Cat. No.: B13885445
M. Wt: 366.4 g/mol
InChI Key: SXWGPVJGNOLNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid typically involves the hydroxylation of arachidonic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce hydroxyl groups at specific positions on the arachidonic acid molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where lipoxygenases are used to hydroxylate arachidonic acid under controlled conditions. The reaction conditions typically include maintaining an optimal pH and temperature to ensure maximum enzyme activity and yield .

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid involves its interaction with specific molecular targets and pathways. As a leukotriene, it binds to leukotriene receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to inflammatory and immune responses. The pathways involved include the activation of phospholipase A2 and the subsequent release of arachidonic acid, which is then converted to various eicosanoids, including leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid is unique due to its specific hydroxylation pattern and the number of double bonds in its structure. This unique structure contributes to its specific biological activities and its role in inflammatory and immune responses .

Properties

IUPAC Name

5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWGPVJGNOLNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868572
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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